6-chloro-5,7-dimethyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
The compound “6-chloro-5,7-dimethyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine” belongs to a class of compounds known as triazolopyrimidines . These are heterocyclic compounds containing a triazole ring fused with a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of triazolopyrimidines involves a triazole ring fused with a pyrimidine ring . The specific compound you mentioned also has additional functional groups, including a phenylethyl group and chlorine and methyl substituents .Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions. For example, they can coordinate with metal ions in different ways, such as bridging bidentate and non-bridging monodentate .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the presence of electron-withdrawing groups can facilitate the opening of the ring in certain reactions .Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-chloro-5,7-dimethyl-2-(2-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4/c1-10-14(16)11(2)20-15(17-10)18-13(19-20)9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJADYVSERYNSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)CCC3=CC=CC=C3)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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